molecular formula C16H19FN8 B6442498 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2640943-75-3

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6442498
CAS No.: 2640943-75-3
M. Wt: 342.37 g/mol
InChI Key: BUXJFWZJHYQGAB-UHFFFAOYSA-N
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Description

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine ring, which is further substituted with a fluorinated pyrimidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine intermediate: The synthesis begins with the preparation of 5-fluoro-2,6-dimethylpyrimidine, which can be achieved through the reaction of appropriate fluorinated and methylated precursors under controlled conditions.

    Piperazine substitution: The pyrimidine intermediate is then reacted with piperazine to form the piperazine-substituted pyrimidine.

    Purine ring formation: The final step involves the coupling of the piperazine-substituted pyrimidine with a purine precursor, such as 9-methyl-9H-purine, under suitable reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under anhydrous conditions.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Researchers investigate the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.

    Industrial Applications: In the chemical industry, the compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets within the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
  • **6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Uniqueness

The uniqueness of 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine lies in its specific substitution pattern and the presence of both purine and pyrimidine moieties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for various research applications.

Properties

IUPAC Name

6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8/c1-10-12(17)14(22-11(2)21-10)24-4-6-25(7-5-24)16-13-15(18-8-19-16)23(3)9-20-13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXJFWZJHYQGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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